4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline

Lipophilicity Drug Design ADME

4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline (CAS 1259513-15-9) is a halogenated quinoline derivative with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a trifluoromethyl group at position 2. It has a molecular formula of C₁₁H₆Cl₂F₃N, a molecular weight of 280.07 g/mol, a computed LogP of 4.87, and a topological polar surface area (TPSA) of 12.89 Ų.

Molecular Formula C11H6Cl2F3N
Molecular Weight 280.07 g/mol
Cat. No. B13879255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline
Molecular FormulaC11H6Cl2F3N
Molecular Weight280.07 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F)Cl
InChIInChI=1S/C11H6Cl2F3N/c1-5-9(13)7-4-6(12)2-3-8(7)17-10(5)11(14,15)16/h2-4H,1H3
InChIKeyAOHMQJVHDCGEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline: Physicochemical and Application Baseline for Procurement Evaluation


4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline (CAS 1259513-15-9) is a halogenated quinoline derivative with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a trifluoromethyl group at position 2 . It has a molecular formula of C₁₁H₆Cl₂F₃N, a molecular weight of 280.07 g/mol, a computed LogP of 4.87, and a topological polar surface area (TPSA) of 12.89 Ų . The compound serves primarily as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules [1].

Why 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline Cannot Be Replaced by Closest Analogs


Substituting 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline with seemingly similar analogs like 4,6-dichloro-2-(trifluoromethyl)quinoline (CAS 18706-33-7) or 4,6-dichloroquinoline (CAS 4203-18-3) is scientifically unsound. The presence of the 3-methyl group increases lipophilicity (LogP ~4.87 vs. ~4.56) and molecular weight (~280 vs. ~266 g/mol) compared to its des-methyl analog, altering membrane permeability and pharmacokinetic profiles . Critically, this specific substitution pattern is required for use as a key intermediate in MRGPR X2 receptor modulator synthesis, as documented in patent WO2022067094A1 [1]. Analogs without the 3-methyl group are employed in entirely different therapeutic programs, such as CDK8/19 inhibitors [2], demonstrating that these compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline vs. Closest Analogs


Lipophilicity Increase Driven by 3-Methyl Substitution Confers Pharmacokinetic Advantages

The target compound exhibits a computed LogP of 4.87, which is 0.31 log units higher than 4,6-dichloro-2-(trifluoromethyl)quinoline (LogP 4.56) and 1.26 log units higher than 4,6-dichloroquinoline (LogP 3.61) . This increase, attributed to the 3-methyl group, indicates enhanced membrane permeability and potentially higher oral absorption, consistent with Lipinski's Rule of Five guidelines where increased lipophilicity within the 1-5 LogP range can improve bioavailability [1].

Lipophilicity Drug Design ADME

Patented Use in MRGPR X2 Modulator Synthesis Distinct from Analog Application in CDK8/19 Inhibitors

4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is explicitly claimed as a key synthetic intermediate in the preparation of Mas-related G-protein receptor X2 (MRGPR X2) modulators in patent WO2022067094A1 [1]. In contrast, the des-methyl analog 4,6-dichloro-2-(trifluoromethyl)quinoline is utilized as a building block for CDK8/19 inhibitors according to patent WO2022/87083 [2]. This distinct patent landscape demonstrates that the 3-methyl substitution directs the compound toward a different therapeutic target, providing a clear procurement rationale: researchers targeting MRGPR X2 should source the 3-methyl derivative, not the des-methyl analog.

MRGPR X2 CDK8/19 Patent Differentiation

Molecular Weight Increase Influences Solid-State Properties and Handling

The molecular weight of 4,6-dichloro-3-methyl-2-(trifluoromethyl)quinoline (280.07 g/mol) is 14.02 g/mol higher than its des-methyl analog (266.05 g/mol) and 82.02 g/mol higher than 4,6-dichloroquinoline (198.05 g/mol) . This increase, corresponding to one methylene unit, can affect crystallinity, melting point, and solubility, potentially influencing formulation development and storage conditions. The TPSA remains constant at 12.89 Ų across all three analogs, indicating that the additional methyl group does not alter hydrogen bonding capacity .

Molecular Weight Solid-State Chemistry Formulation

Optimal Application Scenarios for 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline


MRGPR X2 Receptor Modulator Drug Discovery Programs

This compound is the preferred synthetic intermediate for preparing Mas-related G-protein receptor X2 (MRGPR X2) modulators, as explicitly claimed in patent WO2022067094A1 [1]. Research groups focused on inflammatory, allergic, or pseudo-allergic diseases where MRGPR X2 is implicated should procure this specific analog to ensure synthetic fidelity to the patented route. Using the des-methyl analog would lead to off-target CDK8/19 activity, as indicated by the distinct patent landscape [2].

Lead Optimization Requiring Enhanced Lipophilicity for Oral Bioavailability

When medicinal chemistry campaigns demand a quinoline building block with increased membrane permeability, the 3-methyl derivative (LogP 4.87) offers a 0.31 log unit advantage over the des-methyl analog (LogP 4.56) . This property is critical for oral drug candidates where intestinal absorption correlates with lipophilicity. Procurement of the methylated analog can directly impact the ADME profile of lead series without additional synthetic steps.

Parallel Synthesis Libraries Targeting Diverse Kinase and GPCR Families

Given the distinct patent applications for the 3-methyl and des-methyl analogs (MRGPR X2 vs. CDK8/19), combinatorial chemistry groups should stock both compounds to access divergent chemical space [1][2]. The molecular weight differentiation (280.07 vs. 266.05 g/mol) also provides a handle for mass-directed purification in parallel synthesis workflows .

Quote Request

Request a Quote for 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.